REACTION_CXSMILES
|
Br[C:2]1[C:7]([F:8])=[CH:6][C:5]([Cl:9])=[CH:4][N:3]=1.[C:10]([Cu])#[N:11]>>[Cl:9][C:5]1[CH:6]=[C:7]([F:8])[C:2]([C:10]#[N:11])=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1F)Cl
|
Name
|
CuCN
|
Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(#N)[Cu]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at 120° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a septum
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen for 10 minutes
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
DMSO (430 mL) was then added by syringe
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured into a vigorously stirred mixture of EtOAc (1 L) and brine (1 L)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=NC1)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 52 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 66434.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |